molecular formula C13H13N3OS B11167736 2-[(4-methylphenyl)sulfanyl]-N-(pyrimidin-2-yl)acetamide

2-[(4-methylphenyl)sulfanyl]-N-(pyrimidin-2-yl)acetamide

Cat. No.: B11167736
M. Wt: 259.33 g/mol
InChI Key: CYWDPMIPSZSNMP-UHFFFAOYSA-N
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Description

2-[(4-methylphenyl)sulfanyl]-N-(pyrimidin-2-yl)acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a sulfanyl group attached to a 4-methylphenyl ring and an acetamide group linked to a pyrimidin-2-yl moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenyl)sulfanyl]-N-(pyrimidin-2-yl)acetamide typically involves the reaction of 4-methylthiophenol with 2-bromoacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . The reaction can be summarized as follows:

    Reactants: 4-methylthiophenol, 2-bromoacetamide

    Base: Potassium carbonate

    Solvent: Dimethylformamide (DMF)

    Conditions: Elevated temperature

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)sulfanyl]-N-(pyrimidin-2-yl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with modified functional groups

    Substitution: Substituted acetamide derivatives

Scientific Research Applications

2-[(4-methylphenyl)sulfanyl]-N-(pyrimidin-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)sulfanyl]-N-(pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and exhibiting antimicrobial activity . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

2-[(4-methylphenyl)sulfanyl]-N-(pyrimidin-2-yl)acetamide can be compared with other similar compounds, such as:

  • 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
  • 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

These compounds share structural similarities but differ in their functional groups and substituents, which can influence their chemical reactivity and biological activities

Properties

Molecular Formula

C13H13N3OS

Molecular Weight

259.33 g/mol

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-pyrimidin-2-ylacetamide

InChI

InChI=1S/C13H13N3OS/c1-10-3-5-11(6-4-10)18-9-12(17)16-13-14-7-2-8-15-13/h2-8H,9H2,1H3,(H,14,15,16,17)

InChI Key

CYWDPMIPSZSNMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC=CC=N2

Origin of Product

United States

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